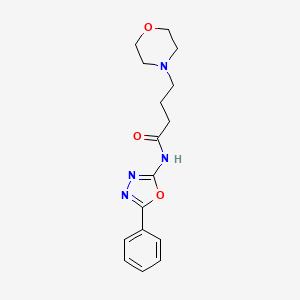

4-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide

Description

4-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a morpholine-containing butanamide side chain at the 2-position. The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and π-π stacking interactions, which enhance binding to biological targets . The morpholine ring contributes to solubility and pharmacokinetic properties, while the butanamide linker provides conformational flexibility for target engagement.

Properties

CAS No. |

89758-14-5 |

|---|---|

Molecular Formula |

C16H20N4O3 |

Molecular Weight |

316.35 g/mol |

IUPAC Name |

4-morpholin-4-yl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |

InChI |

InChI=1S/C16H20N4O3/c21-14(7-4-8-20-9-11-22-12-10-20)17-16-19-18-15(23-16)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19,21) |

InChI Key |

NVFMYLIPZPLIQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide typically involves the reaction of a phenyl-substituted oxadiazole with a morpholine derivative. One common method includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Coupling with morpholine: The oxadiazole intermediate is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Key Observations :

- The morpholine-containing analogs (e.g., compound 1l) exhibit higher melting points compared to non-cyclic amide derivatives, likely due to increased crystallinity from the morpholine ring .

- Yields for 1,3,4-oxadiazole derivatives vary widely (41–95%), depending on substituent complexity and synthetic routes .

Anticancer Potential

- Compound 1l : Demonstrated inhibitory activity against carbonic anhydrase IX (CA-IX) and hypoxia-inducible factor 1α (HIF-1α), with IC₅₀ values <10 µM in ID8 ovarian cancer cells. Its morpholine-ethylamide side chain enhances cellular permeability .

- 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide: Showed potent HDAC inhibition (IC₅₀ = 0.8 µM against HDAC-8) and cytotoxicity in breast cancer cell lines (MCF-7, MDA-MB-231) .

Antifungal Activity

- LMM5 and LMM11 : Exhibited antifungal activity against Candida albicans (MIC = 8–16 µg/mL) via thioredoxin reductase inhibition. The sulfamoyl group enhances target binding compared to simple amides .

- VNI Derivatives : Designed to inhibit fungal sterol 14α-demethylase, with structural optimization for broad-spectrum activity .

Biological Activity

4-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 316.355 g/mol. The structure features a morpholine ring and a phenyl-substituted oxadiazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₃ |

| Molecular Weight | 316.355 g/mol |

| CAS Number | 89758-14-5 |

| LogP | 2.3749 |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the central nervous system. Notably, it exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.

Inhibition of Acetylcholinesterase (AChE)

Studies have shown that compounds similar to this compound demonstrate significant AChE inhibitory activity. For instance, related compounds have been reported to have IC50 values ranging from 0.052 μM to over 10 μM against AChE, indicating a strong potential for enhancing cholinergic transmission in neurodegenerative conditions like Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits neuroprotective properties by reducing oxidative stress markers and enhancing antioxidant enzyme levels in neuronal cell lines. It has been shown to significantly decrease malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD), catalase, and glutathione (GSH) levels .

In Vivo Studies

In vivo studies using rat models have revealed that treatment with this compound leads to improvements in cognitive functions as assessed by behavioral tests such as the Morris water maze and Y-maze tests. Histopathological examinations indicated no significant neuronal damage in treated animals compared to controls .

Case Studies

- Alzheimer's Disease Model : In a study involving scopolamine-induced memory impairment in rats, administration of the compound resulted in improved memory retention and cognitive performance. Biochemical analyses showed reduced AChE activity alongside increased levels of neurotransmitters .

- Oxidative Stress Mitigation : Another study reported that the compound effectively mitigated oxidative stress in neuronal cells by upregulating antioxidant defenses while simultaneously downregulating pro-apoptotic markers .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the phenyl ring significantly influence the inhibitory potency against AChE and BChE. Compounds with electron-withdrawing groups at specific positions on the phenyl ring showed enhanced activity compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.